molecular formula C10H12F2N2O B2562476 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine CAS No. 2199133-23-6

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine

Cat. No.: B2562476
CAS No.: 2199133-23-6
M. Wt: 214.216
InChI Key: JVXJNQAGETXWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine is a novel compound with the molecular formula C10H12F2N2O and a molecular weight of 214.216.

Preparation Methods

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine involves several steps. One common method includes the reaction of 3,3-difluorocyclobutanol with a suitable pyrimidine derivative under specific conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Scientific Research Applications

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine can be compared with other similar compounds, such as:

    3-[(3,3-Difluorocyclobutyl)methoxy]-4-methoxyaniline: This compound shares a similar difluorocyclobutyl group but differs in its aromatic ring structure.

    4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline: This compound has a quinazoline ring instead of a pyrimidine ring, leading to different chemical and biological properties.

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-7-13-3-2-9(14-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJNQAGETXWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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